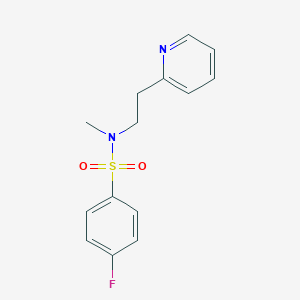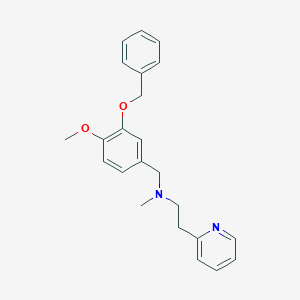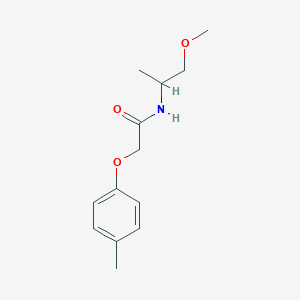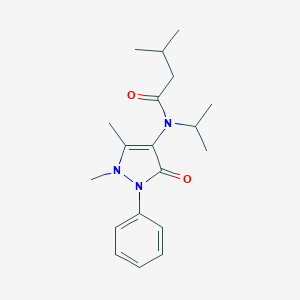
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine, also known as CPP-DP, is a synthetic compound that has gained attention in the scientific community for its potential applications in neuroscience research. CPP-DP is a piperazine derivative that acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity.
Wirkmechanismus
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine acts as a selective antagonist of the NMDA receptor by binding to a specific site on the receptor and blocking the binding of glutamate, the primary neurotransmitter that activates the receptor. This blockade of NMDA receptors leads to a decrease in the influx of calcium ions into neurons, which is thought to be responsible for the neuroprotective effects of NMDA receptor antagonists.
Biochemical and Physiological Effects:
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to have a range of biochemical and physiological effects in animal models. For example, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to reduce the excitotoxicity of glutamate in the brain, which is thought to be a major contributor to neuronal damage in various neurological disorders. In addition, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been shown to improve cognitive function and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for the NMDA receptor, which allows researchers to study the specific effects of NMDA receptor blockade without interfering with other neurotransmitter systems. However, a limitation of using 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine is its relatively low potency compared to other NMDA receptor antagonists, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are many potential future directions for research on 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine and NMDA receptor antagonists more broadly. For example, researchers may investigate the potential therapeutic effects of NMDA receptor antagonists in other neurological disorders, such as traumatic brain injury or stroke. In addition, researchers may explore the use of NMDA receptor antagonists in combination with other drugs or therapies to enhance their effectiveness. Finally, researchers may continue to investigate the mechanisms underlying the neuroprotective effects of NMDA receptor antagonists, which could lead to the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3-dimethoxybenzoic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentyl-2,3-dimethoxybenzoate with piperazine in the presence of a coupling agent such as 1,3-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used in a variety of scientific studies to investigate the role of NMDA receptors in various physiological and pathological processes. For example, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used to study the effects of NMDA receptor blockade on synaptic plasticity and memory formation in animal models. In addition, 1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used to investigate the potential therapeutic effects of NMDA receptor antagonists in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease.
Eigenschaften
Produktname |
1-(3-Cyclopentylpropanoyl)-4-(2,3-dimethoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C21H30N2O4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-cyclopentyl-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H30N2O4/c1-26-18-9-5-8-17(20(18)27-2)21(25)23-14-12-22(13-15-23)19(24)11-10-16-6-3-4-7-16/h5,8-9,16H,3-4,6-7,10-15H2,1-2H3 |
InChI-Schlüssel |
VMPYRUZWLUXOKR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)


![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246877.png)
![[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B246879.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
